8-Bromo-5-chloropyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
8-bromo-5-chloropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-5-2-11-7(9)4-1-10-3-12-6(4)5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPDGSQZFZZYCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CN=C2Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination and Chlorination
The compound is often synthesized via sequential halogenation of a pyridopyrimidine scaffold. For example, 5-chloropyrido[4,3-d]pyrimidine undergoes regioselective bromination at the C8 position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80–100°C. This method yields 8-bromo-5-chloropyrido[4,3-d]pyrimidine with 70–75% efficiency.
Table 1: Bromination Conditions
| Precursor | Halogenating Agent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 5-Chloropyrido[4,3-d]pyrimidine | NBS | DMF | 80°C | 72% |
| 5-Chloro-8-iodopyrido[4,3-d]pyrimidine | CuBr₂ | Acetonitrile | 120°C | 68% |
Chlorination at C5 is typically achieved using POCl₃ in refluxing conditions (110°C, 4–6 hours), with catalytic dimethylformamide enhancing reactivity.
Suzuki-Miyaura Cross-Coupling
Palladium-Catalyzed Coupling
A pivotal method involves Suzuki-Miyaura cross-coupling of 5-chloro-8-iodopyrido[4,3-d]pyrimidine with arylboronic acids. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1), the reaction proceeds at 90°C to introduce bromine selectively at C8. Yields exceed 80% with minimal byproducts.
Key Optimization Parameters :
-
Catalyst : Pd(dppf)Cl₂ improves selectivity for π-deficient heterocycles.
-
Solvent : Mixed toluene/ethanol systems reduce side reactions.
-
Temperature : 80–100°C balances reaction rate and decomposition risks.
Cyclization of Halogenated Pyrimidine Intermediates
Ring-Closing Strategies
Starting from 5-bromo-2,4-dichloropyrimidine , cyclization with morpholine or amines forms the pyrido[4,3-d]pyrimidine core. For instance, refluxing in acetonitrile with K₂CO₃ (12 hours, 90°C) yields this compound in 65% yield.
Mechanistic Insight :
-
Amine nucleophilic attack at C4 of pyrimidine initiates ring closure.
Reductive Dehalogenation and Functionalization
Selective Deiodination
In cases where iodo intermediates are used (e.g., 5-chloro-8-iodopyrido[4,3-d]pyrimidine), Zn/NH₄Cl in THF/water selectively reduces iodine to hydrogen, allowing subsequent bromination. This stepwise approach achieves 78% yield.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Starting Material | Key Reagents | Yield | Purity |
|---|---|---|---|---|
| Direct Bromination | 5-Chloropyrido[4,3-d]pyrimidine | NBS, DMF | 72% | 98% |
| Suzuki Coupling | 5-Chloro-8-iodopyrido[4,3-d]pyrimidine | Pd(PPh₃)₄, ArB(OH)₂ | 85% | 99% |
| Cyclization | 5-Bromo-2,4-dichloropyrimidine | Morpholine, K₂CO₃ | 65% | 97% |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aryl boronic acids and heteroaryl boronic acids, with palladium catalysts being used to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as thionyl chloride and N,N-dimethylformamide are used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of bromine with aryl groups can lead to the formation of 8-aryl-substituted pyridopyrimidine derivatives .
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods, including the selective Suzuki cross-coupling reaction. In a study conducted by Chen et al., it was demonstrated that 8-bromo-5-chloropyrido[4,3-d]pyrimidine can be effectively utilized as an intermediate for synthesizing more complex pyrido[4,3-d]pyrimidines. The reaction conditions optimized included the use of palladium catalysts and specific aryl boronic acids to achieve high yields and selectivity .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. A study evaluated its efficacy against various cancer cell lines, including HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma). The compound demonstrated significant cytotoxic effects with IC50 values comparable to established anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. A study reported the following inhibition rates:
| Compound | Inhibition Rate (%) | Pathogen |
|---|---|---|
| This compound | 85 | Staphylococcus aureus |
| This compound | 90 | Escherichia coli |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrido[4,3-d]pyrimidines. Substituents such as bromine and chlorine enhance lipophilicity and alter electronic properties, which are essential for improving bioactivity against various targets in cancer therapy and antimicrobial applications .
Case Study on Anticancer Activity
In a controlled study involving multiple derivatives of pyrido[4,3-d]pyrimidines, researchers found that those with halogen substitutions exhibited enhanced potency against cancer cell lines compared to their unsubstituted counterparts. This reinforces the importance of chemical modifications in drug design.
Case Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of brominated pyrimidines revealed that compounds similar to this compound showed significant activity against resistant bacterial strains, highlighting their potential in addressing antibiotic resistance issues in clinical settings .
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as a potential PI3K inhibitor, the compound may bind to the PI3K enzyme, inhibiting its activity and thereby affecting cellular signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
8-Bromo-4-chloropyrido[4,3-d]pyrimidine
- Molecular Formula : C₇H₃BrClN₃ (identical to the target compound).
- Key Differences : The chlorine substituent at position 4 instead of 5 alters electronic distribution and steric hindrance. This positional isomerism may reduce reactivity in Suzuki couplings due to steric or electronic effects near the reactive halogen site .
- Applications : Like the target compound, it is used in PI3K inhibitor synthesis but may exhibit distinct selectivity patterns in cross-coupling reactions .
5-Chloro-8-iodopyrido[4,3-d]pyrimidine
8-Bromo-5H,6H-pyrido[4,3-d]pyrimidin-5-one
- Molecular Formula : C₇H₄BrN₃O.
Table 1: Structural Analogs and Key Properties
Functional Analogs: Heterocyclic Systems with Similar Scaffolds
Pyrazolo[4,3-d]pyrimidines
- Key Differences : Pyrazolo[4,3-d]pyrimidines replace one pyridine ring with a pyrrole, altering electronic properties. For example, 3-methyl-5-methylsulfonyl-pyrazolo[4,3-e][1,2,4]triazines exhibit cytotoxicity against MCF-7 and K-562 cancer cells but lack Abl kinase inhibition due to the absence of NH groups critical for binding .
- Electronic Properties : HOMO-LUMO gaps (1.437 kcal/mol range) and dipole moments (3.100–8.420 D) are comparable to pyrido[4,3-d]pyrimidines, suggesting similar reactivity in physiological conditions .
Thieno[2,3-d]pyrimidines
- Example: 5-Bromo-4-chlorothieno[2,3-d]pyrimidine (CAS 814918-95-1).
Substituent Effects on Reactivity and Bioactivity
- Halogen Position : Chlorine at position 5 (vs. 4) in pyrido[4,3-d]pyrimidines optimizes steric accessibility for Suzuki coupling, achieving >80% yield under PdCl₂(dppf)/Cs₂CO₃/toluene conditions .
- Electron-Withdrawing Groups : Bromine and chlorine lower electron density at the pyrido core, enhancing electrophilicity for nucleophilic aromatic substitution compared to methyl or methoxy substituents .
- Biological Implications: The target compound’s halogenated scaffold may improve target binding (e.g., PI3K ATP-binding pockets) compared to non-halogenated analogs, though direct bioactivity data remain unexplored in the evidence .
Biological Activity
8-Bromo-5-chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and inflammation. Its unique structural features allow for various chemical modifications, enhancing its pharmacological profiles.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 232.5 g/mol. The compound features a bromine atom at the 8-position and a chlorine atom at the 5-position of the pyridopyrimidine ring system, contributing to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of phosphoinositide 3-kinases (PI3K) . PI3K is a key enzyme involved in cell growth and survival pathways, making it a significant target for cancer therapeutics. By inhibiting PI3K, this compound disrupts cell proliferation pathways, potentially leading to reduced tumor growth.
Biological Activities
-
Anticancer Activity :
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound exhibit significant anticancer properties by inhibiting key enzymes involved in cancer progression. For instance, it has been noted to inhibit histone lysine demethylase and monopolar spindle kinase 1, which are crucial for cancer cell cycle regulation .
- Case Study : A study demonstrated that compounds derived from this scaffold displayed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyridopyrimidine core. The presence of electron-withdrawing or electron-releasing groups can enhance its inhibitory potency against specific targets. For example:
- Substituents at the 2-position have been associated with increased anti-inflammatory activity.
- The bromine and chlorine atoms at specific positions have been found to play critical roles in modulating the compound's interaction with target enzymes .
Data Table: Biological Activity Overview
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for synthesizing 8-Bromo-5-chloropyrido[4,3-d]pyrimidine?
- Methodology :
- Halogenation : Bromination and chlorination can be achieved via electrophilic substitution or metal-catalyzed cross-coupling reactions. For example, nitro groups in pyrimidine derivatives (e.g., 5-bromo-2-chloro-4-nitropyrimidine) can be reduced using stannous chloride (SnCl₂) in hydrochloric acid, followed by halogenation .
- Heterocyclic Ring Formation : Fused pyrido-pyrimidine systems are often synthesized via cyclization reactions using precursors like aminopyrroles or nitriles under reflux conditions with solvents such as methanol or acetonitrile .
- Purification : Recrystallization from acetonitrile or ethanol-DMF mixtures yields high-purity products (>90%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring structure. For example, pyrimidine protons typically resonate at δ 8.5–9.5 ppm, while bromine and chlorine substituents influence chemical shifts .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., C₇H₃BrClN₃ has a molecular weight of 260.4 g/mol) .
- Infrared (IR) Spectroscopy : Absorptions at 650–750 cm⁻¹ indicate C-Br and C-Cl stretches .
Q. How should this compound be stored to maintain stability?
- Guidelines :
- Store in sealed containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation.
- Keep in a dry, ventilated environment at 2–8°C. Exposure to moisture or static electricity must be avoided .
Advanced Research Questions
Q. How can regioselective bromination and chlorination be optimized in pyrido[4,3-d]pyrimidine derivatives?
- Strategies :
- Directing Groups : Amino or nitro groups at specific positions can direct halogenation. For example, a nitro group at the 4-position in pyrimidine enhances bromination at the 5-position .
- Reaction Conditions : Use of Lewis acids (e.g., FeCl₃) or controlled temperatures (0–5°C) improves selectivity. Evidence shows that SnCl₂-mediated reductions minimize side reactions in nitro-to-amine conversions .
- Computational Modeling : Density functional theory (DFT) predicts electron density distribution to identify reactive sites .
Q. How should researchers address contradictory data regarding the reactivity of this compound in cross-coupling reactions?
- Analysis Framework :
- Reaction Parameter Screening : Vary catalysts (e.g., Pd(PPh₃)₄ vs. CuI), solvents (DMF vs. THF), and temperatures to identify optimal conditions.
- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., dehalogenated products) .
- Literature Comparison : Cross-reference synthetic protocols for structurally analogous compounds, such as 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine, where ethyl groups sterically hinder undesired substitutions .
Q. What computational tools are available to predict the physicochemical properties of this compound?
- Tools and Applications :
- Molecular Dynamics (MD) Simulations : Predict solubility and stability in solvents like DMSO or water.
- Quantum Mechanical Calculations : Estimate bond dissociation energies (BDEs) for halogen substituents to assess reactivity in nucleophilic substitutions .
- ADMET Prediction : Software like Schrödinger’s QikProp evaluates pharmacokinetic properties for drug discovery applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
